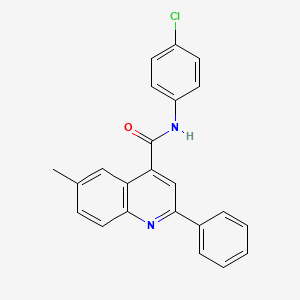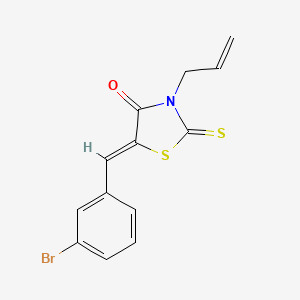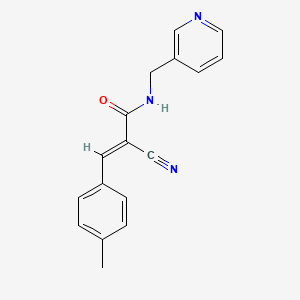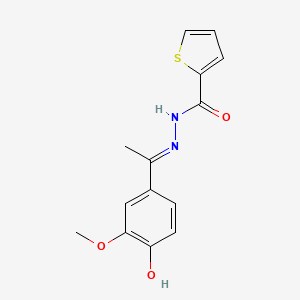
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, cyano compounds, and other organic reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, derivatives of dihydropyridines are often studied for their potential pharmacological activities. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
Medicinally, dihydropyridine derivatives are known for their role as calcium channel blockers. They are used in the treatment of cardiovascular diseases such as hypertension and angina.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The pathways involved may include modulation of ion channels, receptors, and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share structural similarities but may differ in their pharmacological profiles and applications.
Uniqueness
What sets Prop-2-en-1-yl 5-cyano-2-methyl-6-sulfanyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its thiophene moiety, for example, may enhance its electronic properties and binding affinity to specific targets.
Eigenschaften
Molekularformel |
C15H14N2O2S2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
prop-2-enyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-5-19-15(18)12-9(2)17-14(20)11(7-16)13(12)10-4-6-21-8-10/h3-4,6,8,13,17,20H,1,5H2,2H3 |
InChI-Schlüssel |
GEELKHQNUBNCBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CSC=C2)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11667322.png)
![Ethyl 2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667325.png)
![2-(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11667327.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667332.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667350.png)
![N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11667358.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667359.png)

![6-methyl-3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11667368.png)

![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11667389.png)

![2-(phenylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide](/img/structure/B11667413.png)
